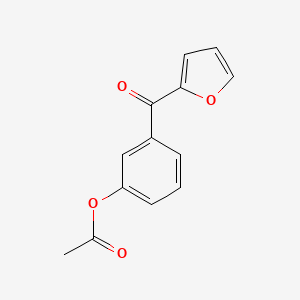

2-(3-Acetoxybenzoyl) furan

Description

Overview of Furan-Containing Heterocyclic Systems in Chemical Research

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.org This structural motif is a fundamental building block in organic chemistry and is found in numerous natural products and pharmaceuticals. nih.gov The furan ring system is considered electron-rich, which makes it highly reactive towards electrophiles, typically at the 2- and 5-positions. ijabbr.comuomus.edu.iq This reactivity, coupled with the polarity and hydrogen bonding capability imparted by the ether oxygen, makes furans versatile substrates in synthesis. ijabbr.comutripoli.edu.ly

Furan derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly They serve as key pharmacophores and are present in approved drugs such as the diuretic furosemide (B1674285) and the anti-ulcer medication ranitidine. nih.govijabbr.com The ability to functionalize the furan ring allows chemists to modulate the biological activity of these molecules, making them a subject of continuous investigation in drug discovery. nih.govresearchgate.net

Significance of Acyl-Substituted Furans as Synthetic Intermediates and Scaffolds

Acyl-substituted furans, such as 2-(3-Acetoxybenzoyl) furan, are particularly valuable as synthetic intermediates. mdpi.com The acyl group is an electron-withdrawing group that can influence the reactivity of the furan ring. More importantly, the carbonyl group itself is a versatile functional handle for a wide array of chemical transformations.

The synthesis of acyl furans can be achieved through various methods, most notably the Friedel-Crafts acylation. tandfonline.com This reaction typically involves treating furan with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the high reactivity of furan, which can lead to polymerization under harsh acidic conditions, milder catalysts and conditions are often required. pharmaguideline.comuop.edu.pk For instance, using phosphoric acid or boron trifluoride as a catalyst for acylation with acid anhydrides is common. pharmaguideline.com

Once formed, these acyl furans serve as precursors to more complex molecules. The furan ring can be converted into other functionalities; for example, oxidation can open the furan ring to yield 4-oxo-2-enoic acids, which are valuable synthetic intermediates themselves. acs.org The carbonyl group can undergo nucleophilic attack, reduction to an alcohol, or serve as a point of attachment for building larger molecular architectures. This dual reactivity makes acyl furans powerful tools in the synthesis of natural products and other complex organic targets. acs.orgnih.gov

Research Trajectories for this compound and Its Analogues

While specific research literature on this compound is not abundant, research on analogous benzoyl furans and other functionalized furans points to several potential areas of interest. The primary research trajectory for compounds of this class is their use as building blocks in the synthesis of more complex, biologically active molecules. tandfonline.comnih.gov

The synthesis of furolignan-type natural products, for example, has been accomplished using Friedel-Crafts reactions on furan substrates to introduce aryl groups. tandfonline.com Analogues of this compound could potentially be employed in similar synthetic strategies. Research often focuses on developing novel, efficient, and regioselective methods for synthesizing polysubstituted furans. sioc-journal.cnorganic-chemistry.orgrsc.org Techniques like one-pot multicomponent reactions and transition-metal-catalyzed cycloisomerizations are continually being developed to create diverse furan structures. organic-chemistry.orgnih.gov

Furthermore, the acetoxy group on the benzene (B151609) ring of this compound suggests a potential application as a protected phenol (B47542). This group can be readily hydrolyzed to reveal a hydroxyl group, which can then be used in further synthetic manipulations or may be a key feature for biological activity, mimicking structures found in natural products like combretastatin (B1194345) analogues or flavanones. tandfonline.comresearchgate.net The investigation of such compounds and their derivatives for potential pharmacological properties, including anticancer and antimicrobial activities, remains a vibrant area of chemical research. mdpi.comsioc-journal.cn

Structure

3D Structure

Properties

IUPAC Name |

[3-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608861 | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-20-6 | |

| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Acetoxybenzoyl Furan and Cognate Structures

Direct Acylation Approaches for Furan (B31954) Nucleus Functionalization

Direct acylation involves the introduction of the 3-acetoxybenzoyl group onto the furan ring in a single key step. This is most commonly accomplished via electrophilic aromatic substitution, particularly the Friedel-Crafts acylation and its variants.

The Friedel-Crafts acylation is a cornerstone reaction for attaching acyl groups to aromatic rings. However, furan's high reactivity and sensitivity to strong acids, which can cause polymerization, necessitate careful selection of catalysts and reaction conditions. researchgate.netstackexchange.com The reaction typically involves activating a 3-acetoxybenzoyl precursor, such as an acyl halide or anhydride (B1165640), with a catalyst to generate a potent electrophile (an acylium ion) that then attacks the electron-rich furan ring. youtube.com

The choice of catalyst is critical to the success of furan acylation, balancing the need for reactivity with the imperative to avoid substrate degradation.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) are often too harsh for furan, leading to low yields and significant polymerization. stackexchange.com Milder Lewis acids are generally preferred. Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), is a more suitable catalyst for the acylation of sensitive heterocycles like furan. stackexchange.comgoogle.com Other Lewis acids such as stannic chloride (SnCl₄), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) have also been employed in the acylation of furan and its derivatives. google.comresearchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous Lewis acids (e.g., catalyst waste, harsh workup), solid acid catalysts have been developed. These include zeolites and heteropolyacids. osti.govresearchgate.net For instance, the heterogeneous catalyst couple of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (B78521) (Mg(OH)₂) has been used for mild acylation of furan. researchgate.neteurekaselect.com Such catalysts offer advantages in terms of reusability, reduced environmental impact, and often milder reaction conditions. researchgate.net Ultrathin nanosheets of tin(IV) oxide (SnO₂) have also demonstrated high efficiency and regioselectivity in solvent-free Friedel-Crafts acylations. acs.org

| Catalyst Type | Specific Example(s) | Key Characteristics/Applications in Furan Acylation |

|---|---|---|

| Lewis Acids | Boron Trifluoride (BF₃), Stannic Chloride (SnCl₄), Aluminum Chloride (AlCl₃) | BF₃ and SnCl₄ are milder and often preferred over AlCl₃ to minimize furan polymerization. stackexchange.comgoogle.comresearchgate.net |

| Heterogeneous Catalysts | Zeolites, AlPW₁₂O₄₀/Mg(OH)₂, SnO₂ nanosheets | Offer easier separation, reusability, and often milder reaction conditions. researchgate.netresearchgate.netacs.org Effective for sensitive substrates. |

The electrophilic acylium ion required for the reaction is generated from an acylating agent. The two most common classes are acyl halides and carboxylic acid anhydrides. google.com

Acyl Halides: 3-Acetoxybenzoyl chloride would be the acyl halide of choice for this synthesis. It is typically prepared from 3-acetoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride. In the Friedel-Crafts reaction, the acyl chloride is activated by the Lewis acid catalyst to form the reactive acylium ion.

Anhydrides: 3-Acetoxybenzoic anhydride could also serve as the acylating agent. While anhydrides are generally less reactive than acyl halides, they can be effective, particularly with more reactive aromatic substrates like furan. google.comgoogle.com Their use can avoid the generation of corrosive hydrogen halides as byproducts. In some cases, mixed anhydrides are also employed.

The choice between an acyl halide and an anhydride can influence reaction conditions and yields. Acyl halides often require stoichiometric amounts of the Lewis acid catalyst, as the catalyst complexes with the product ketone. Anhydrides may require more than one equivalent of the catalyst. google.com

Regioselectivity: The Friedel-Crafts acylation of furan is highly regioselective. The electrophilic attack occurs preferentially at the C2 (or α) position. This is because the carbocation intermediate formed by attack at C2 is more resonance-stabilized than the intermediate formed by attack at the C3 (or β) position. The positive charge can be delocalized over more atoms, including the ring oxygen, leading to a lower activation energy for the C2 substitution pathway.

Chemoselectivity: The primary challenge in furan acylation is chemoselectivity—achieving the desired acylation without promoting side reactions. Furan is prone to polymerization under strongly acidic conditions, which are typical for many Friedel-Crafts reactions. researchgate.netstackexchange.com Therefore, maintaining mild conditions through the use of less aggressive catalysts and controlled temperatures is crucial for obtaining good yields of the desired 2-acyl furan and minimizing the formation of polymeric byproducts. google.com

A more direct and atom-economical approach involves using 3-acetoxybenzoic acid itself as the acylating agent. This method avoids the pre-formation of an acyl halide or anhydride. However, since carboxylic acids are not sufficiently electrophilic, the reaction requires a promoter or dehydrating agent to activate the carboxyl group.

One effective method uses trifluoroacetic anhydride (TFAA) as both a solvent and activator. magtech.com.cn The carboxylic acid reacts with TFAA to form a highly reactive mixed anhydride in situ, which then acylates the furan. This approach often proceeds under mild conditions. Another strategy employs specific heterogeneous catalysts, such as the AlPW₁₂O₄₀/Mg(OH)₂ system, which can directly mediate the acylation of furan with free carboxylic acids, offering a greener alternative. researchgate.neteurekaselect.com

Friedel-Crafts Acylation with 3-Acetoxybenzoyl Precursors

Multi-Step Synthesis Incorporating the Benzoyl and Acetoxy Moieties

An alternative to direct acylation is a multi-step approach where the final molecule is assembled sequentially. This can offer greater control and may be necessary if direct acylation proves inefficient due to substrate sensitivity or functional group incompatibility.

One plausible retrosynthetic analysis would disconnect the C-C bond between the furan and the carbonyl group. This suggests a coupling reaction, such as a Palladium-catalyzed Suzuki coupling, between a furan-2-ylboronic acid and a 3-acetoxybenzoyl halide. This method is a powerful tool for forming aryl-aryl or aryl-heteroaryl bonds. semanticscholar.orgmdpi.comdoaj.org

Another multi-step strategy could involve:

Preparation of 2-(3-hydroxybenzoyl) furan: This intermediate could be synthesized via a Friedel-Crafts acylation of furan with a protected 3-hydroxybenzoyl chloride (e.g., using a methoxymethyl (MOM) or benzyl (B1604629) ether protecting group), followed by deprotection.

Acetylation: The final step would be the acetylation of the phenolic hydroxyl group of 2-(3-hydroxybenzoyl) furan using acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield the target compound, 2-(3-acetoxybenzoyl) furan.

Strategies for Introducing the Benzoyl Group onto the Furan Ring

The primary method for attaching a benzoyl group to a furan ring is through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. This reaction involves the treatment of furan with a suitable acylating agent, such as 3-acetoxybenzoyl chloride or 3-hydroxybenzoyl chloride, in the presence of a Lewis acid catalyst.

However, the furan ring is sensitive to strong acids and prone to polymerization under classical Friedel-Crafts conditions (e.g., using aluminum chloride). stackexchange.com Consequently, milder catalysts and modified procedures are typically employed to achieve successful acylation with satisfactory yields. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used milder Lewis acid for the acylation of furan. stackexchange.com For instance, the acylation of furan with benzoyl chloride has been successfully carried out using a boron trifluoride-ethyl etherate complex. google.com

The reaction generally proceeds by the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich furan ring, preferentially at the 2-position, leading to the formation of the 2-aroyl furan.

Alternative strategies to circumvent the harsh conditions of traditional Friedel-Crafts reactions include the use of heterogeneous catalysts or carrying out the acylation with carboxylic acids in the presence of specific catalyst systems. stackexchange.com

| Catalyst | Acylating Agent | Conditions | Yield (%) | Reference |

| Boron trifluoride-ethyl etherate | Benzoyl chloride | Reflux, 38°C, 2 hours | Moderate | google.com |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic acids | Not specified | Good | stackexchange.com |

| Phosphoric acid | Acetic anhydride | 70°C, 5 hours | High | google.com |

Methods for Acetoxy Group Introduction or Retention on the Phenyl Ring

There are two primary strategies for ensuring the presence of the 3-acetoxy group on the final molecule:

Direct Acylation with 3-Acetoxybenzoyl Chloride: This approach involves performing the Friedel-Crafts acylation using 3-acetoxybenzoyl chloride as the acylating agent. This requires the prior synthesis of the acyl chloride, which can be prepared from 3-acetoxybenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. 3-Acetoxybenzoic acid itself is readily synthesized by the acetylation of 3-hydroxybenzoic acid with acetic anhydride. This method has the advantage of introducing the entire desired side chain in a single step.

Post-Acylation Acetylation: An alternative route is to first perform the Friedel-Crafts acylation of furan with 3-hydroxybenzoyl chloride. This would yield 2-(3-hydroxybenzoyl) furan. The resulting phenolic hydroxyl group can then be acetylated in a subsequent step to form the final product, this compound. This acetylation is typically achieved by treating the phenol (B47542) with acetic anhydride or acetyl chloride, often in the presence of a base catalyst such as pyridine or triethylamine.

Another relevant method for forming the ester linkage is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While not directly applicable to the synthesis of the target molecule from a phenol, it represents a fundamental method for ester formation.

| Reaction | Substrate | Reagent | Catalyst | Product |

| Acetylation | 3-Hydroxybenzoic acid | Acetic anhydride | (none) | 3-Acetoxybenzoic acid |

| Chlorination | 3-Acetoxybenzoic acid | Thionyl chloride | (none) | 3-Acetoxybenzoyl chloride |

| Acetylation | 2-(3-Hydroxybenzoyl) furan | Acetic anhydride | Pyridine | This compound |

Sequential Functionalization and Cyclization Approaches

While the most direct route to this compound involves the acylation of a pre-existing furan ring, more complex cognate structures, particularly benzofurans, are often synthesized through sequential functionalization followed by a cyclization reaction. These methods build the furan or benzofuran (B130515) ring system as part of the main synthetic sequence.

For example, the synthesis of 3-acylbenzofurans can be achieved by the oxidative rearrangement of 2-hydroxychalcones. nih.gov Although this produces a benzofuran rather than a simple furan, it illustrates the principle of constructing the heterocyclic ring with the acyl group already in place or introduced during the sequence.

Another strategy involves the palladium-catalyzed cycloisomerization of appropriately substituted precursors. For instance, 5-substituted furan-3-carboxylates can be synthesized from Morita–Baylis–Hillman acetates of acetylenic aldehydes through a tandem isomerization–deacetylation–cycloisomerization process. rsc.org Such approaches, while not directly yielding the target molecule, are powerful methods for accessing a variety of substituted furans.

Exploration of Novel Synthetic Pathways for this compound

While established methods like the Friedel-Crafts acylation form the cornerstone of synthesizing this compound, the exploration of novel pathways is an active area of research in heterocyclic chemistry. Modern synthetic strategies often focus on improving efficiency, atom economy, and functional group tolerance.

Potential novel approaches for the synthesis of this compound and its analogs could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: A plausible, though less direct, route could involve the coupling of a 2-furoic acid derivative with a suitable organometallic reagent derived from a 3-acetoxybenzene derivative. Alternatively, a 2-furyl organometallic species could be coupled with a 3-acetoxybenzoyl halide.

C-H Activation/Functionalization: Direct C-H functionalization of the furan ring represents a highly atom-economical approach. A hypothetical pathway could involve the palladium- or rhodium-catalyzed direct acylation of furan with 3-acetoxybenzoic acid or a derivative, bypassing the need for a pre-activated acylating agent.

Flow Chemistry Approaches: The synthesis of 2-acetyl furan has been reported using flow chemistry, which can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving sensitive substrates like furan. This technology could potentially be adapted for the synthesis of this compound.

These modern methodologies, while not yet specifically reported for the synthesis of this compound, represent the forefront of synthetic organic chemistry and offer promising avenues for future exploration in the synthesis of this and related compounds.

Elucidation of Reaction Mechanisms in 2 3 Acetoxybenzoyl Furan Synthesis

Mechanistic Pathways of Furan (B31954) Acylation

The acylation of furan, a cornerstone of synthesizing compounds like 2-(3-Acetoxybenzoyl) furan, predominantly follows an electrophilic aromatic substitution pathway. This process is significantly influenced by the nature of the furan ring and the intermediates formed during the reaction.

Furan's structure, a five-membered aromatic heterocycle containing an oxygen atom, renders it highly reactive towards electrophilic attack, significantly more so than benzene (B151609). pearson.comchemicalbook.com The oxygen atom's lone pairs of electrons increase the electron density of the ring, making it more susceptible to electrophiles. pearson.com

The mechanism of electrophilic aromatic substitution on the furan ring involves several key steps:

Generation of the Electrophile: In Friedel-Crafts acylation, a common method for this synthesis, a strong Lewis acid catalyst is used to generate a highly reactive acylium ion from an acyl halide or anhydride (B1165640). byjus.com

Electrophilic Attack: The electron-rich furan ring attacks the acylium ion. This attack preferentially occurs at the C2 (or α) position. pearson.comchemicalbook.comquora.com

Formation of a Sigma Complex (Arenium Ion): The attack by the furan ring leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. byjus.comallen.in The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring and yielding the final acylated product. byjus.comallen.in

The preference for substitution at the C2 position is attributed to the greater stabilization of the resulting carbocation intermediate. When the electrophile attacks the C2 position, three resonance structures can be drawn for the intermediate, delocalizing the positive charge more effectively. chemicalbook.com In contrast, attack at the C3 position results in an intermediate with only two resonance structures, making it less stable. chemicalbook.com

| Position of Electrophilic Attack | Number of Resonance Structures for the Intermediate | Relative Stability of the Intermediate |

|---|---|---|

| C2 (α-position) | 3 | More stable |

| C3 (β-position) | 2 | Less stable |

In catalyzed acylations, the formation and stability of intermediates and transition states are pivotal. The reaction is understood to proceed through the formation of an acyl intermediate. osti.gov The nature of this intermediate can vary depending on the catalyst and reaction conditions.

The currently accepted mechanism for Friedel-Crafts acylation involves the formation of an acylium ion as the key electrophilic intermediate. masterorganicchemistry.com This ion is generated by the reaction of an acyl chloride or anhydride with a Lewis acid catalyst. The acylium ion is resonance-stabilized, which contributes to its reactivity.

Computational studies have provided deeper insights into the transition states of these reactions. For instance, in the acylation of 2-methylfuran (B129897) with acetic acid over Brønsted acid catalysts, the rate-limiting step can be the dehydration of the acid to form the acyl intermediate or the deprotonation of the Wheland intermediate (sigma complex). acs.org The stability of the transition state is influenced by factors such as the catalyst's acidity and the presence of co-adsorbates like the furan molecule itself. acs.orgacs.org

The Eley-Rideal mechanism has been proposed to fit the kinetic data for some furan acylation reactions. osti.govresearchgate.netresearchgate.net This mechanism involves the reaction of a gas-phase or weakly adsorbed molecule with an adsorbed species on the catalyst surface. In the context of furan acylation, this could involve the reaction of furan from the bulk phase with an adsorbed acyl species on the catalyst. osti.gov

Role of Catalysts and Solvents in Direct Acylation Efficiency and Selectivity

The choice of catalyst and solvent is crucial in directing the efficiency and selectivity of the direct acylation of furan. A variety of catalysts have been explored to improve upon the traditional, often environmentally challenging, Lewis acids like aluminum chloride.

Catalysts:

Heteropoly acids: Supported and modified heteropoly acids have been investigated as environmentally friendly alternatives to liquid acid catalysts. researchgate.net For instance, chromium-exchanged dodecatungstophosphoric acid (DTP) supported on K-10 clay has shown high conversion and selectivity in the acylation of furan with acetic anhydride. researchgate.netproquest.com

Zeolites: Large-pore zeolites and mesoporous aluminosilicates are effective catalysts due to their acidic sites and pore structures that allow for reactant access and product desorption. osti.gov H-ZSM-5 has been used for the direct acylation of 2-methylfuran with acetic acid. nih.gov

Other Lewis Acids: Zinc chloride, boron trifluoride, and phosphoric acid are also suitable catalysts for the acylation of furan, particularly when using anhydrides as the acylating agent. chemcess.comgoogle.com

The activity of the catalyst is directly related to the number of active sites. proquest.com For solid acid catalysts, factors like acidity, pore size, and surface area are critical for performance. osti.govresearchgate.net

| Catalyst | Support | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cr0.66-DTP | K-10 | 88 | 100 | researchgate.netproquest.com |

| Cr0.66-DTP | SiO2 | Lower than K-10 support | - | researchgate.net |

| Cr0.66-DTP | ZrO2 | Lower than K-10 support | - | researchgate.net |

Solvents:

The polarity of the solvent can significantly influence the reaction rate and selectivity. derbytelegraph.co.ukresearchgate.net For Friedel-Crafts acetylations, 1,2-dichloroethane (B1671644) (DCE) has been found to be an effective solvent, leading to high conversions. researchgate.net The high reactivity of furan also permits the use of less conventional solvents for acylation, such as benzene. chemcess.com In some cases, solvent-free, or "neat," conditions have been successfully employed, offering a greener and more efficient process. researchgate.netresearchgate.net

Investigation of Acetoxy Group Stability under Reaction Conditions

The stability of the acetoxy group (-OAc) is a critical consideration during the synthesis of this compound. The conditions of Friedel-Crafts acylation, which often involve strong Lewis or Brønsted acids, can potentially lead to the cleavage of the ester linkage in the acetoxy group.

Generally, acylation can enhance the stability of certain functional groups. For instance, the acylation of anthocyanins increases their stability against degradation. researchgate.net This stabilization is often attributed to intramolecular folding and steric hindrance provided by the acyl group. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(3-Acetoxybenzoyl) furan (B31954). Through the analysis of one- and two-dimensional NMR data, the connectivity of atoms and the electronic environment of each nucleus can be meticulously mapped.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the 2-(3-Acetoxybenzoyl) furan molecule. The spectrum is anticipated to display distinct signals for the protons of the furan ring, the substituted benzene (B151609) ring, and the acetyl group.

The protons on the furan ring are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the aromatic character of the ring. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by their position relative to the oxygen atom and the benzoyl substituent. For instance, the proton at the C5 position of the furan ring is expected to be the most deshielded.

The protons of the 3-acetoxybenzoyl group will also resonate in the aromatic region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants revealing their substitution pattern on the benzene ring. The acetyl group will exhibit a characteristic singlet in the upfield region, typically around δ 2.1-2.5 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-3 | 7.20 - 7.40 | dd | ~3.5, ~0.8 |

| Furan H-4 | 6.60 - 6.80 | dd | ~3.5, ~1.8 |

| Furan H-5 | 7.70 - 7.90 | dd | ~1.8, ~0.8 |

| Benzoyl H-2 | 7.90 - 8.10 | d | ~7.8 |

| Benzoyl H-4 | 7.30 - 7.50 | t | ~7.8 |

| Benzoyl H-5 | 7.50 - 7.70 | ddd | ~7.8, ~2.0, ~1.0 |

| Benzoyl H-6 | 7.80 - 8.00 | t | ~2.0 |

| Acetyl CH₃ | 2.20 - 2.40 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ketone and ester groups are expected to be the most deshielded, appearing in the range of δ 160-200 ppm. The aromatic carbons of the furan and benzene rings will resonate between δ 110 and 150 ppm. The methyl carbon of the acetyl group will be found in the upfield region, typically around δ 20-30 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C-2 | 152.0 - 155.0 |

| Furan C-3 | 112.0 - 115.0 |

| Furan C-4 | 118.0 - 122.0 |

| Furan C-5 | 147.0 - 150.0 |

| Benzoyl C-1 | 135.0 - 138.0 |

| Benzoyl C-2 | 129.0 - 132.0 |

| Benzoyl C-3 | 150.0 - 153.0 |

| Benzoyl C-4 | 122.0 - 125.0 |

| Benzoyl C-5 | 128.0 - 131.0 |

| Benzoyl C-6 | 125.0 - 128.0 |

| Ketone C=O | 185.0 - 190.0 |

| Ester C=O | 168.0 - 172.0 |

| Acetyl CH₃ | 20.0 - 23.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the furan ring (H-3 with H-4, and H-4 with H-5) and on the benzene ring (e.g., H-4 with H-5, and H-5 with H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the furan and benzene rings, as well as the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying the connections between the different fragments of the molecule. For instance, correlations would be expected between the furan protons (especially H-3) and the ketone carbonyl carbon, and between the benzoyl protons and the ester carbonyl carbon.

Deuterium (B1214612) (²H) NMR can be employed when isotopically labeled analogues of this compound are synthesized. For example, replacing the protons of the acetyl group with deuterium would result in a simplified ¹H NMR spectrum, confirming the assignment of the acetyl singlet. Furthermore, deuterium labeling at specific positions on the furan or benzene rings can be invaluable for mechanistic studies of reactions involving this compound. The ²H NMR spectrum would show a signal at the chemical shift corresponding to the position of the deuterium label.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and are particularly useful for identifying the characteristic vibrations of the carbonyl and ester moieties in this compound.

The IR and Raman spectra of this compound will be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups and the ester C-O bonds.

Ketone C=O Stretch: The benzoyl ketone carbonyl group is expected to exhibit a strong absorption in the IR spectrum and a strong signal in the Raman spectrum in the range of 1650-1680 cm⁻¹. The conjugation with both the furan and benzene rings will likely lower the frequency compared to a simple alkyl ketone.

Ester C=O Stretch: The acetoxy ester carbonyl group will show a strong IR absorption at a higher frequency than the ketone, typically in the range of 1750-1770 cm⁻¹.

Ester C-O Stretches: The ester will also display characteristic C-O stretching vibrations. The aryl-O stretch is expected around 1200-1250 cm⁻¹, while the O-acyl stretch will appear in the 1100-1150 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ketone C=O | Stretch | 1650 - 1680 | Strong | Strong |

| Ester C=O | Stretch | 1750 - 1770 | Strong | Medium |

| Ester C-O (Aryl-O) | Stretch | 1200 - 1250 | Strong | Weak |

| Ester C-O (O-Acyl) | Stretch | 1100 - 1150 | Strong | Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

Note: These are predicted values and may vary based on the physical state of the sample (solid or liquid) and experimental conditions.

Identification of Furan Ring Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups and structural features of a molecule. For this compound, these techniques are particularly useful for confirming the presence and substitution pattern of the furan ring. The furan moiety exhibits several characteristic vibrational modes.

The vibrational spectra are expected to show distinct peaks corresponding to the furan ring's C=C double bond stretching, C-O-C (ether) stretching, and =C-H bond vibrations. globalresearchonline.netnih.govudayton.edu Furan itself, a non-linear molecule, has 21 modes of vibration. researchgate.net In substituted furans, the positions of these bands can shift depending on the nature and position of the substituents. udayton.edu

Key expected vibrational modes for the furan ring in this compound include:

C=C Stretching: Aromatic and heteroaromatic C=C stretching vibrations typically give rise to bands in the 1680-1400 cm⁻¹ region. vscht.cz For furan derivatives, a characteristic band is often observed around 1640 cm⁻¹. nih.gov

Ring C-O-C Stretching: The stretching vibrations of the ether linkage within the furan ring are a key identifier. Asymmetric and symmetric C-O-C stretching vibrations in furan rings typically appear in the 1300-1000 cm⁻¹ range. globalresearchonline.netnih.gov

=C-H Bending: Out-of-plane bending vibrations for the hydrogen atoms attached to the furan ring are expected in the fingerprint region, typically below 1000 cm⁻¹. globalresearchonline.net

In addition to the furan modes, the IR spectrum will be dominated by strong absorptions from the other functional groups: a sharp C=O stretching band for the ester around 1765 cm⁻¹, a C=O stretching band for the ketone conjugated with the aromatic and furan rings around 1660 cm⁻¹, and C-O stretching bands for the ester between 1300-1100 cm⁻¹. vscht.cz

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch | Ester | ~1765 | Strong |

| C=O Stretch | Aroyl Ketone | ~1660 | Strong |

| C=C Stretch | Furan Ring | ~1640 | Medium |

| C=C Stretch | Benzene Ring | ~1600, ~1450 | Medium-Weak |

| C-O-C Asymmetric Stretch | Ester | ~1250 | Strong |

| C-O-C Stretch | Furan Ring | ~1150 | Medium |

| =C-H Bend (out-of-plane) | Furan Ring | ~970 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with the chemical formula C₁₃H₁₀O₄, the theoretical exact mass can be calculated. HRMS analysis would be used to confirm this calculated mass, thereby verifying the elemental composition.

Chemical Formula: C₁₃H₁₀O₄

Nominal Mass: 230 Da

Calculated Monoisotopic Mass: 230.05791 Da

An experimental HRMS measurement resulting in a mass value extremely close to the calculated value would provide strong evidence for the correct chemical formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). unt.edu Analyzing these fragmentation pathways provides detailed structural information. nih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 231.0652) would be selected as the precursor ion. Based on the fragmentation of similar aroylbenzofuran structures, several key fragmentation pathways can be predicted. nih.govresearchgate.net The most likely initial fragmentation events would involve the acetoxy group, which is a labile substituent.

Predicted Fragmentation Pathways:

Loss of Ketene (B1206846): A common fragmentation for acetoxy-substituted aromatic compounds is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the precursor ion, which would result in a product ion corresponding to the hydroxylated benzoyl furan at m/z 189.0546.

Loss of Acetyl Radical and CO: Cleavage of the ester bond could lead to the loss of the acetyl group as a radical (•COCH₃) followed by rearrangement.

Cleavage of the Benzoyl-Furan Bond: A primary fragmentation route for 2-aroylbenzofurans is the cleavage of the bond between the carbonyl group and the furan ring. nih.gov This would lead to two characteristic fragment ions:

An acylium ion corresponding to the 3-acetoxybenzoyl moiety [CH₃COOC₆H₄CO]⁺ at m/z 163.0390.

A furan-containing ion.

Subsequent Fragmentation: The primary fragment ions would undergo further fragmentation. For example, the acylium ion at m/z 163 could lose ketene to form a hydroxybenzoyl cation at m/z 121.0284.

| Precursor Ion m/z (Formula) | Predicted Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 231.0652 (C₁₃H₁₁O₄⁺) | 189.0546 | C₂H₂O (Ketene) | [2-(3-Hydroxybenzoyl)furan + H]⁺ |

| 163.0390 | C₄H₄O (Furan) | [3-Acetoxybenzoyl]⁺ | |

| 121.0284 | C₂H₂O + C₄H₄O | [3-Hydroxybenzoyl]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While this technique is contingent on the ability to grow a single crystal of suitable quality, the resulting data provides precise information on bond lengths, bond angles, and torsional angles.

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure. Key structural features that would be determined include:

Planarity: The planarity of the furan and benzene rings. vensel.org

Conformation: The dihedral angle between the plane of the furan ring and the plane of the benzoyl group, which defines the rotational orientation of these two moieties relative to each other.

Ester Group Orientation: The conformation of the acetoxy group relative to the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds (if co-crystallized with a solvent) or π-π stacking interactions that stabilize the solid-state structure. eurjchem.com

While no crystal structure for this compound has been reported in the literature, data from related benzofuran (B130515) derivatives show that the fused ring systems are typically planar, with substituents adopting positions that minimize steric hindrance. vensel.orgnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a semi-volatile organic molecule like this compound, Gas Chromatography is a highly suitable method.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. jmchemsci.com It is an ideal technique for assessing the purity of this compound and for identifying any volatile impurities, such as starting materials or by-products from its synthesis. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

A typical GC-MS method would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

Temperature Program: A programmed temperature ramp (e.g., starting at 80°C and increasing to 280°C) to ensure the elution of the target compound and the separation of any potential impurities. nih.gov

Ionization: Electron Ionization (EI) at 70 eV is standard, which produces a reproducible fragmentation pattern that can be used as a fingerprint for the compound. researchgate.net

The resulting chromatogram would show a major peak corresponding to this compound at a specific retention time. The purity can be estimated by integrating the area of this peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak would be compared against a library or analyzed to confirm its identity based on its molecular ion and fragmentation pattern, which would be consistent with the pathways described in the MS/MS section.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of pharmaceutical compounds, including this compound. This method is adept at separating, identifying, and quantifying each component in a mixture, providing a detailed profile of the sample's purity and impurity levels. The principle of HPLC lies in the differential partitioning of the analyte between a stationary phase, packed into a column, and a liquid mobile phase that is pumped through the column at high pressure.

The purity analysis of this compound by HPLC involves the development of a specific method that ensures the separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. Method development and validation are critical steps to ensure the reliability of the results. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

A typical HPLC method for a compound like this compound would likely employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobicity of the compounds; more hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

The detection of this compound is generally accomplished using an ultraviolet (UV) detector, as the benzoyl and furan rings contain chromophores that absorb UV light. The wavelength of detection is selected to maximize the response for the main compound while also being sensitive to potential impurities.

The purity of a sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. This is often expressed as a percentage. For accurate quantification, a reference standard of known purity is used to create a calibration curve.

While specific research detailing the HPLC analysis of this compound is not widely available in the public domain, a representative method can be proposed based on the analysis of similar furan and benzoyl derivatives. The following data table outlines a hypothetical, yet scientifically plausible, set of HPLC parameters for the purity analysis of this compound.

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time | Approximately 5.8 min |

Detailed Research Findings

Although specific studies on this compound are limited, research on related compounds provides valuable insights into the application of HPLC for purity assessment. For instance, studies on various furan derivatives have demonstrated the utility of reversed-phase HPLC with UV detection for their separation and quantification in different matrices. Similarly, the analysis of compounds containing benzoyl moieties often employs C18 columns with mobile phases consisting of acetonitrile or methanol (B129727) mixed with water or a buffer.

The selection of the mobile phase composition is critical for achieving optimal separation. A higher proportion of the organic solvent (e.g., acetonitrile) generally leads to shorter retention times. The pH of the mobile phase can also be adjusted to control the ionization state of the analytes, which can significantly impact their retention behavior. For neutral compounds like this compound, pH adjustment is typically not necessary.

The flow rate and column temperature are optimized to ensure sharp, symmetrical peaks and a reasonable analysis time. A well-developed HPLC method can resolve impurities present at very low levels, often below 0.1%. The identity of these impurities can be further investigated using techniques such as HPLC-Mass Spectrometry (HPLC-MS), which provides molecular weight information.

Computational Chemistry Investigations of 2 3 Acetoxybenzoyl Furan

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular properties. bohrium.com For a molecule like 2-(3-Acetoxybenzoyl) furan (B31954), these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy on the potential energy surface. mdpi.comarxiv.org

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.govresearchgate.net A DFT study of 2-(3-Acetoxybenzoyl) furan would involve optimizing its geometry to find the most stable conformer. nih.govarxiv.org This process iteratively adjusts atomic coordinates to minimize the molecule's total energy. mdpi.comaps.org The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining accurate results. mdpi.com

Once the optimized geometry is obtained, various ground-state properties can be calculated. These properties provide a detailed picture of the molecule's electronic landscape.

Table 1: Illustrative Ground State Properties Calculable via DFT This table presents typical parameters that would be calculated for this compound in a DFT study. The values are hypothetical and for illustrative purposes.

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -879.5 Hartrees |

| Dipole Moment | A measure of the net molecular polarity, arising from charge separation. | 3.45 Debye |

| Molecular Electrostatic Potential (MEP) | A map showing regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic or nucleophilic attack. | Red (negative) regions near carbonyl oxygens; Blue (positive) regions near hydrogens. |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.comsemanticscholar.orgresearchgate.net These indices, derived from DFT, provide a quantitative measure of properties like hardness, softness, and electrophilicity. mdpi.comajchem-a.com

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors This table illustrates the type of data generated from an FMO analysis for a compound like this compound. Values are hypothetical.

| Parameter | Formula | Description | Illustrative Value (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net | 5.10 |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. | 6.85 |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. | 1.75 |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. ajchem-a.com | 2.55 |

| Chemical Potential (μ) | -(IP + EA) / 2 | Represents the "escaping tendency" of electrons. ajchem-a.com | -4.30 |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. ajchem-a.com | 3.62 |

Mechanistic Modeling of Synthetic Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. organic-chemistry.org By modeling the reaction pathway, researchers can identify intermediates, transition states, and determine the energy barriers that control the reaction rate.

Transition State Characterization and Reaction Barrier Calculations

A transition state (TS) is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile, connecting reactants and products. Locating and characterizing the TS is crucial for understanding a reaction's mechanism. organic-chemistry.org Computational methods can be used to search for the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the speed of the reaction. For complex syntheses, such as those involving furan derivatives, identifying the rate-determining step by comparing reaction barriers is a key application of these calculations. nih.gov

Elucidation of Catalyst-Substrate Interactions

Many synthetic routes for furan-containing molecules employ catalysts to improve efficiency and selectivity. ox.ac.ukdntb.gov.ua Computational modeling can provide detailed insights into how a catalyst interacts with a substrate like this compound. nih.gov Studies on furan derivatives show that the molecule can act as an electron donor, interacting with electron-accepting sites on a catalyst. researchgate.netnih.gov DFT calculations can model the formation of a catalyst-substrate complex, revealing the specific atoms involved in binding and the nature of the interaction (e.g., coordination bonds). nih.gov This understanding is vital for optimizing existing catalytic systems or designing new, more effective catalysts.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can accurately predict various types of molecular spectra, including Infrared (IR) and Nuclear Magnetic Resonance (NMR). computabio.com These predictions serve as a powerful tool for structure elucidation and for validating experimental results. researchgate.net

DFT calculations can compute the vibrational frequencies of a molecule, which directly correspond to the peaks in an IR spectrum. computabio.comresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy by calculating the magnetic shielding of each nucleus within the molecule's electronic environment. nih.govmdpi.com

Comparing these computationally predicted spectra with experimentally measured spectra is a standard procedure for confirming the structure of a synthesized compound. nih.govnih.gov A strong correlation between the predicted and experimental data provides high confidence in the assigned molecular structure. mdpi.comresearchgate.net Machine learning models are also increasingly being used alongside DFT to refine spectral predictions based on large datasets of known structures and spectra. nih.govstanford.eduarxiv.org

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts This table demonstrates how predicted and experimental data would be compared for key carbon atoms in this compound. Chemical shifts (δ) are in ppm. Predicted values are hypothetical.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C=O (ketone) | 185.2 | 184.5 | 0.7 |

| C=O (ester) | 169.8 | 169.1 | 0.7 |

| Furan C2 | 145.5 | 145.0 | 0.5 |

| Furan C5 | 148.0 | 147.6 | 0.4 |

| Benzoyl C1 | 135.1 | 134.8 | 0.3 |

Conformational Analysis and Intramolecular Interactions

A comprehensive search of scientific literature and computational chemistry databases was conducted to gather information on the conformational analysis and intramolecular interactions of the chemical compound this compound. The investigation aimed to identify detailed research findings, including data on dihedral angles, bond lengths, bond angles, and the energies of different conformers, as well as descriptions of any identified intramolecular interactions, such as hydrogen bonds.

Despite a thorough and targeted search, no specific computational studies detailing the conformational analysis or intramolecular interactions of this compound were found in the available scientific literature. Consequently, data tables and detailed research findings on this particular compound could not be generated as the primary research appears to be unavailable in the public domain.

Future computational chemistry studies would be necessary to elucidate the conformational preferences and the nature of intramolecular forces within the this compound molecule. Such studies would likely involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the stable conformers and the energetic barriers between them. Analysis of the resulting structures would provide insights into the interactions between the furan ring, the benzoyl group, and the acetoxy substituent.

Chemical Reactivity and Derivatization Studies of 2 3 Acetoxybenzoyl Furan

Transformations of the Acetoxy Moiety (e.g., hydrolysis to hydroxyl, re-esterification)

The acetoxy group in 2-(3-acetoxybenzoyl) furan (B31954) is a readily modifiable functional group, primarily through hydrolysis and re-esterification reactions. These transformations are fundamental in the derivatization of this compound, allowing for the introduction of various functionalities.

Hydrolysis to 2-(3-hydroxybenzoyl) furan: The ester linkage of the acetoxy group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding phenol (B47542), 2-(3-hydroxybenzoyl) furan. This hydrolysis is a common and often necessary step to unmask the hydroxyl group for further reactions. The resulting phenolic hydroxyl group is a key functional handle for introducing a wide range of substituents.

Re-esterification: The hydroxyl group of 2-(3-hydroxybenzoyl) furan can be readily re-esterified with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce different ester functionalities. This process, often catalyzed by acids or coupling agents, allows for the systematic modification of this position to explore structure-activity relationships in medicinal chemistry or to alter the physical properties of the molecule.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, K₂CO₃) in a suitable solvent (e.g., water, methanol) | 2-(3-hydroxybenzoyl) furan |

| Re-esterification | Carboxylic acid (R-COOH) with an acid catalyst (e.g., H₂SO₄); or Acyl chloride (R-COCl) with a base (e.g., pyridine); or Acid anhydride (B1165640) ((RCO)₂O) | 2-(3-Acyloxybenzoyl) furan |

Reactions Involving the Furan Ring (e.g., further electrophilic substitutions, cycloadditions)

The furan ring in 2-(3-acetoxybenzoyl) furan is an electron-rich aromatic system, making it susceptible to electrophilic attack and also enabling it to participate in cycloaddition reactions. The 2-acyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and influences the regioselectivity of such reactions.

Electrophilic Aromatic Substitution: Furan itself undergoes electrophilic aromatic substitution preferentially at the C5 position (the other α-position) due to the directing effect of the oxygen atom. youtube.compearson.comchemicalbook.comquora.com The presence of the deactivating 2-benzoyl group in this compound would be expected to direct incoming electrophiles primarily to the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.compearson.commasterorganicchemistry.com However, the specific conditions required for these reactions on this compound would need to be carefully optimized to overcome the deactivating effect of the acyl group.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.comrsc.orgrsc.orgsemanticscholar.org This reactivity allows for the construction of bicyclic adducts and provides a powerful tool for the synthesis of complex polycyclic systems. The electron-withdrawing nature of the 2-benzoyl group can influence the reactivity of the furan ring in these cycloadditions. The reaction typically proceeds with electron-deficient dienophiles.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nitration | HNO₃/H₂SO₄ or other nitrating agents | 5-Nitro-2-(3-acetoxybenzoyl) furan |

| Bromination | Br₂ in a suitable solvent | 5-Bromo-2-(3-acetoxybenzoyl) furan |

| Diels-Alder Reaction | Electron-deficient alkene or alkyne (dienophile), heat or Lewis acid catalyst | Bicyclic adduct |

Modifications of the Benzoyl Ring (e.g., electrophilic substitutions, metalation)

The benzoyl ring offers another site for chemical modification. The reactivity of this ring is influenced by the existing substituents: the furan-2-carbonyl group and the acetoxy group.

Electrophilic Aromatic Substitution: The furan-2-carbonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzoyl ring. Conversely, the acetoxy group is an activating, ortho-, para-directing group. The outcome of electrophilic substitution on the benzoyl ring will therefore be determined by the interplay of these two directing effects. The positions ortho and para to the acetoxy group (positions 2, 4, and 6) are activated, while the positions meta to the benzoyl group (positions 2 and 6) are also targeted. Thus, substitution is most likely to occur at the positions ortho to the acetoxy group.

Directed Ortho-Metalation (DoM): The acetoxy group, after hydrolysis to a hydroxyl group, or other suitable directing groups introduced at this position, can direct metalation (lithiation) to the ortho position. wikipedia.org This powerful technique allows for the regioselective introduction of a wide variety of electrophiles at the position adjacent to the directing group, providing a route to highly substituted benzoyl derivatives that would be difficult to access through classical electrophilic substitution.

Synthesis of Complex Molecules and Advanced Scaffolds Utilizing this compound as a Precursor

While direct examples of this compound being used as a precursor are not extensively documented in readily available literature, its structural features suggest its potential as a valuable building block in the synthesis of more complex molecules and advanced scaffolds. The ability to selectively modify the acetoxy group, the furan ring, and the benzoyl ring provides multiple avenues for elaboration.

For instance, the hydrolyzed derivative, 2-(3-hydroxybenzoyl) furan, is a key intermediate in the synthesis of various biologically active compounds. The phenolic hydroxyl group can be used as a nucleophile in various coupling reactions or as a directing group for further functionalization of the benzoyl ring. One notable example is its use in the synthesis of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl) benzofuran (B130515), a precursor to the antiarrhythmic drug amiodarone. nih.gov In this synthesis, the 2-(3-hydroxybenzoyl) furan core is first elaborated and then further functionalized.

The furan ring itself can be a synthon for other functionalities. For example, oxidative cleavage of the furan ring can lead to the formation of 1,4-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

The development of synthetic routes that leverage the unique reactivity of this compound could lead to the efficient construction of novel heterocyclic systems and complex natural product analogues. The strategic unmasking and derivatization of its functional groups offer a powerful approach for generating molecular diversity.

Role of 2 3 Acetoxybenzoyl Furan Scaffolds in Mechanistic Biological Research

Investigation of Molecular Interactions with Biomolecular Targets at a Fundamental Level

At a fundamental level, the investigation of a compound like 2-(3-Acetoxybenzoyl) furan (B31954) would involve identifying its biomolecular targets, such as enzymes or receptors, and characterizing the non-covalent interactions that govern binding. mdpi.com Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could provide atomic-level insights into the binding mode.

Computational methods, including molecular docking and molecular dynamics simulations, would be employed to predict and analyze the binding poses of 2-(3-Acetoxybenzoyl) furan within the active site of a target protein. nih.govmdpi.com These simulations can help to identify key amino acid residues involved in the interaction and to understand the energetic contributions of different parts of the molecule to the binding affinity.

Structure-Activity Relationship (SAR) Studies for Furan-Benzoyl Architectures in Enzyme Inhibition and Target Engagement

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and would be essential in understanding the functional significance of the different components of the this compound scaffold. ijabbr.comnih.gov By systematically modifying the structure of the molecule and assessing the impact on its biological activity, researchers can build a model of the pharmacophore – the essential features required for activity. sciforum.net

For the furan-benzoyl architecture, SAR studies might involve:

Modification of the Acetoxy Group: The acetoxy group at the 3-position of the benzoyl ring could be replaced with other substituents, such as a hydroxyl, methoxy, or halogen atom, to probe the importance of this group for target engagement. nih.gov The size, electronics, and hydrogen-bonding capacity of the substituent would be varied to optimize interactions with the target.

Substitution on the Furan Ring: The furan ring itself could be substituted at various positions to explore how this affects binding affinity and selectivity.

Alteration of the Benzoyl Ring Substitution Pattern: The position of the acetoxy group on the benzoyl ring could be moved to the 2- or 4-position to investigate the optimal substitution pattern for activity.

The results of these SAR studies would be quantified by measuring the inhibitory concentration (IC50) or binding affinity (Ki) of each analog against a specific enzyme or receptor. This data would be crucial for developing more potent and selective inhibitors. nih.govresearchgate.net

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound | R1 (Benzoyl Position 3) | R2 (Furan Position 5) | Target Enzyme IC50 (µM) |

| This compound | -OCOCH3 | H | Data Not Available |

| Analog 1 | -OH | H | Data Not Available |

| Analog 2 | -OCH3 | H | Data Not Available |

| Analog 3 | -Cl | H | Data Not Available |

| Analog 4 | -OCOCH3 | -CH3 | Data Not Available |

Utilization as Molecular Probes for Understanding Cellular Processes and Pathways

Once a compound with suitable potency and selectivity is identified from SAR studies, it can be developed into a molecular probe to investigate cellular processes and pathways. researchgate.net A molecular probe is a molecule that can be used to study biological systems, for example, by inhibiting a specific enzyme and observing the downstream cellular effects.

A derivative of this compound could potentially be used to:

Validate a Drug Target: By observing a specific cellular phenotype upon treatment with the probe, researchers can gain confidence that inhibiting a particular target has a desired therapeutic effect.

Elucidate Signaling Pathways: The probe could be used to dissect complex signaling cascades by inhibiting a key component and observing the effects on upstream and downstream events.

Image Biological Processes: By attaching a fluorescent tag to the furan-benzoyl scaffold, it might be possible to create a probe that can be used to visualize the localization and dynamics of its target within living cells.

The development of such molecular probes is a critical step in the drug discovery process, bridging the gap between basic research and the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-acetoxybenzoyl) furan, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally related furan derivatives (e.g., 3-acyl-2-alkenylfurans) often employs Feist-Benary cyclization or palladium-catalyzed cross-coupling reactions. For example, in analogous compounds like phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone, nBuLi-mediated alkylation followed by aldehyde addition yields target structures with >98% stereoselectivity . Optimization involves tuning stoichiometry (e.g., 1.1 equiv nBuLi), solvent polarity (e.g., THF for controlled reactivity), and reaction time (3–6 hours under reflux). Post-synthesis purification via chromatography (e.g., silica gel) or crystallization (PE/EtOAC) ensures high purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For furan derivatives, NMR (300 MHz, CDCl) resolves key signals: aromatic protons (δ 6.5–7.8 ppm), vinyl groups (δ 5.5–6.5 ppm), and acetoxy moieties (δ 2.1–2.3 ppm) . Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at 1690 cm). Mass spectrometry (EI-MS, HRMS) verifies molecular weight (e.g., m/z 177 for a related compound) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with C18 columns (retention time 10–15 min) assesses purity .

Advanced Research Questions

Q. How can researchers address the lack of toxicity data for this compound in academic studies?

- Methodological Answer : Given the absence of direct toxicity data (no new studies found in CCRIS, PubMed, or Toxline databases ), surrogate approaches are recommended. Use furan (CAS 110-00-9) as a proxy, where hepatic hyperplasia and carcinogenicity in rodents inform hazard thresholds (e.g., HTFOEL of 1 ppb) . In vitro assays (e.g., HepG2 cell viability) combined with quantitative structure-activity relationship (QSAR) models can predict hepatotoxicity. Dose-response extrapolation should account for structural differences (e.g., acetoxy vs. methyl substituents).

Q. What mechanistic insights exist for the dimerization or cycloaddition reactions involving this compound intermediates?

- Methodological Answer : Furan derivatives undergo Diels-Alder reactions or dimerization via o-quinodimethane intermediates. For example, α-methyl-substituted furans form stereoselective dimers under thermal or photolytic conditions . Trapping experiments with methyl acrylate (10% molar excess) and kinetic monitoring (via NMR) reveal regioisomer ratios. Computational studies (DFT) can model transition states to predict product distributions .

Q. What advanced analytical methods improve sensitivity in detecting trace furan derivatives like this compound in complex matrices?

- Methodological Answer : Dynamic headspace-GC-MS outperforms static methods, enhancing detection limits by 30-fold (e.g., furan in coffee at 68 m/z) . Optimize parameters: sample size (1–2 g), purge time (15 min), and thermal desorption (200°C). For quantification, isotope dilution (e.g., -labeled furan) minimizes matrix effects. Validation via spike-recovery experiments (80–120% recovery) ensures accuracy in biological or environmental samples.

Q. How do structural modifications (e.g., acetoxy vs. methoxy groups) influence the bioactivity of this compound analogs?

- Methodological Answer : Compare substituent effects using in vitro assays. For example, 3,4,5-trimethoxybenzoyl furan derivatives exhibit antitumor activity via tubulin inhibition, while acetoxy groups may alter metabolic stability . Synthesize analogs via method B (Fe/HCl reduction of nitro precursors) and test in cancer cell lines (e.g., IC values). Molecular docking (e.g., with β-tubulin) identifies critical hydrogen-bonding interactions.

Q. What strategies mitigate unwanted byproducts during the synthesis of this compound derivatives?

- Methodological Answer : Side reactions (e.g., over-alkylation or ring hydrogenation) are minimized by:

- Catalyst selection : Ru or Pd catalysts suppress hydrogenolysis of furan rings .

- Temperature control : Sub-0°C conditions prevent thermal decomposition of intermediates .

- Protecting groups : Acetylating hydroxyl groups (e.g., using AcO) blocks nucleophilic side reactions . Monitor byproducts via LC-MS and optimize purification (e.g., preparative TLC with CHCl/MeOH).

Q. What kinetic models predict the thermal degradation of this compound in food or pharmaceutical formulations?

- Methodological Answer : Adapt furan degradation models from food chemistry, where Arrhenius equations (k = A·e) describe temperature-dependent decay. Parameters for this compound can be derived via isothermal studies (100–200°C) and HPLC quantification. Incorporate microstructure effects (e.g., lipid content accelerates degradation ). Validate models using accelerated stability testing (40°C/75% RH for 6 months).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.